Cas no 1040677-15-3 (2-[2-(phenylamino)-1,3-thiazol-4-yl]-N-(3,4,5-trimethoxyphenyl)acetamide)
![2-[2-(phenylamino)-1,3-thiazol-4-yl]-N-(3,4,5-trimethoxyphenyl)acetamide structure](https://ja.kuujia.com/scimg/cas/1040677-15-3x500.png)
2-[2-(phenylamino)-1,3-thiazol-4-yl]-N-(3,4,5-trimethoxyphenyl)acetamide 化学的及び物理的性質
名前と識別子
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- 2-[2-(phenylamino)-1,3-thiazol-4-yl]-N-(3,4,5-trimethoxyphenyl)acetamide
- 2-(2-anilino-1,3-thiazol-4-yl)-N-(3,4,5-trimethoxyphenyl)acetamide
- AKOS024508032
- 2-(2-(phenylamino)thiazol-4-yl)-N-(3,4,5-trimethoxyphenyl)acetamide
- F5382-0054
- 1040677-15-3
- VU0642880-1
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- インチ: 1S/C20H21N3O4S/c1-25-16-9-14(10-17(26-2)19(16)27-3)21-18(24)11-15-12-28-20(23-15)22-13-7-5-4-6-8-13/h4-10,12H,11H2,1-3H3,(H,21,24)(H,22,23)
- InChIKey: BJTLIQVJEVCTLA-UHFFFAOYSA-N
- ほほえんだ: S1C=C(CC(NC2C=C(C(=C(C=2)OC)OC)OC)=O)N=C1NC1C=CC=CC=1
計算された属性
- せいみつぶんしりょう: 399.12527733g/mol
- どういたいしつりょう: 399.12527733g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 7
- 重原子数: 28
- 回転可能化学結合数: 8
- 複雑さ: 478
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 110Ų
- 疎水性パラメータ計算基準値(XlogP): 3.5
2-[2-(phenylamino)-1,3-thiazol-4-yl]-N-(3,4,5-trimethoxyphenyl)acetamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F5382-0054-15mg |
2-[2-(phenylamino)-1,3-thiazol-4-yl]-N-(3,4,5-trimethoxyphenyl)acetamide |
1040677-15-3 | 15mg |
$89.0 | 2023-09-10 | ||
Life Chemicals | F5382-0054-100mg |
2-[2-(phenylamino)-1,3-thiazol-4-yl]-N-(3,4,5-trimethoxyphenyl)acetamide |
1040677-15-3 | 100mg |
$248.0 | 2023-09-10 | ||
Life Chemicals | F5382-0054-50mg |
2-[2-(phenylamino)-1,3-thiazol-4-yl]-N-(3,4,5-trimethoxyphenyl)acetamide |
1040677-15-3 | 50mg |
$160.0 | 2023-09-10 | ||
Life Chemicals | F5382-0054-5mg |
2-[2-(phenylamino)-1,3-thiazol-4-yl]-N-(3,4,5-trimethoxyphenyl)acetamide |
1040677-15-3 | 5mg |
$69.0 | 2023-09-10 | ||
Life Chemicals | F5382-0054-5μmol |
2-[2-(phenylamino)-1,3-thiazol-4-yl]-N-(3,4,5-trimethoxyphenyl)acetamide |
1040677-15-3 | 5μmol |
$63.0 | 2023-09-10 | ||
Life Chemicals | F5382-0054-30mg |
2-[2-(phenylamino)-1,3-thiazol-4-yl]-N-(3,4,5-trimethoxyphenyl)acetamide |
1040677-15-3 | 30mg |
$119.0 | 2023-09-10 | ||
Life Chemicals | F5382-0054-75mg |
2-[2-(phenylamino)-1,3-thiazol-4-yl]-N-(3,4,5-trimethoxyphenyl)acetamide |
1040677-15-3 | 75mg |
$208.0 | 2023-09-10 | ||
Life Chemicals | F5382-0054-25mg |
2-[2-(phenylamino)-1,3-thiazol-4-yl]-N-(3,4,5-trimethoxyphenyl)acetamide |
1040677-15-3 | 25mg |
$109.0 | 2023-09-10 | ||
Life Chemicals | F5382-0054-40mg |
2-[2-(phenylamino)-1,3-thiazol-4-yl]-N-(3,4,5-trimethoxyphenyl)acetamide |
1040677-15-3 | 40mg |
$140.0 | 2023-09-10 | ||
Life Chemicals | F5382-0054-2μmol |
2-[2-(phenylamino)-1,3-thiazol-4-yl]-N-(3,4,5-trimethoxyphenyl)acetamide |
1040677-15-3 | 2μmol |
$57.0 | 2023-09-10 |
2-[2-(phenylamino)-1,3-thiazol-4-yl]-N-(3,4,5-trimethoxyphenyl)acetamide 関連文献
-
S. Ahmed Chem. Commun., 2009, 6421-6423
-
Chengqiang Wang,Haixia Xu,Chun Liu,Ziyue Peng,Ruoxing Min,Jianjun Li,Yanglei Jin,Yihan Wang,Zhihao Li,Lixin Zhu Biomater. Sci., 2021,9, 3005-3018
-
3. Book reviews
-
Kang Min Ok,Eun Ok Chi,P. Shiv Halasyamani Chem. Soc. Rev., 2006,35, 710-717
-
6. Bayesian analysis of data from segmented super-resolution images for quantifying protein clustering†Marta Cullell-Dalmau,Carlo Manzo Phys. Chem. Chem. Phys., 2020,22, 1107-1114
-
Qianwen Chen,Zhen Hou,Weiman Zhuang,Tianxu Zhang J. Mater. Chem. A, 2020,8, 16232-16237
-
Vijaya Prabhagar. M.,M. Praveen Kumar,Chisato Takahashi,Subrata Kundu,Tharangattu N. Narayanan,Deepak K. Pattanayak New J. Chem., 2019,43, 14313-14319
-
Fabiano Barreto,Jéssica Melo,Louise Jank,Maria do Carmo Ruaro Peralba,Tânia Mara Pizzolato Anal. Methods, 2012,4, 2822-2830
2-[2-(phenylamino)-1,3-thiazol-4-yl]-N-(3,4,5-trimethoxyphenyl)acetamideに関する追加情報
Introduction to 2-[2-(phenylamino)-1,3-thiazol-4-yl]-N-(3,4,5-trimethoxyphenyl)acetamide and Its Significance in Modern Chemical Biology
2-[2-(phenylamino)-1,3-thiazol-4-yl]-N-(3,4,5-trimethoxyphenyl)acetamide, with the CAS number 1040677-15-3, represents a compound of considerable interest in the realm of chemical biology and pharmaceutical research. This molecule, characterized by its intricate structural framework, has garnered attention due to its potential biological activities and its relevance in the development of novel therapeutic agents. The compound's structure incorporates key pharmacophoric elements, including a thiazole core and trimethoxyphenyl substituents, which are frequently employed in medicinal chemistry for their ability to modulate biological pathways.
The thiazole ring is a heterocyclic scaffold that is widely recognized for its presence in numerous bioactive natural products and synthetic drugs. Its unique electronic and steric properties make it an excellent candidate for designing molecules that interact with biological targets. In particular, the 1,3-thiazole moiety found in this compound has been implicated in various biological processes, including antimicrobial, antiviral, and anti-inflammatory activities. The presence of a phenylamino group further enhances the compound's potential by introducing additional binding pockets and functional sites that can be exploited for drug design.
On the other hand, the trimethoxyphenyl group adds another layer of complexity to the molecule. This aromatic substituent is known for its ability to influence both the electronic distribution and the solubility of the compound. In drug development, such modifications are often strategically employed to optimize pharmacokinetic properties while maintaining or enhancing biological activity. The combination of these structural features makes 2-[2-(phenylamino)-1,3-thiazol-4-yl]-N-(3,4,5-trimethoxyphenyl)acetamide a promising candidate for further investigation.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes and interactions of such complex molecules with greater accuracy. These tools have been instrumental in identifying potential lead compounds for drug discovery pipelines. In particular, virtual screening techniques have been used to evaluate the binding affinity of 2-[2-(phenylamino)-1,3-thiazol-4-yl]-N-(3,4,5-trimethoxyphenyl)acetamide to various biological targets. Preliminary studies suggest that this compound may interact with enzymes and receptors involved in inflammatory pathways, making it a candidate for therapeutic applications.
The synthesis of this compound presents an interesting challenge due to its multi-step structure. However, modern synthetic methodologies have made significant strides in facilitating the construction of complex heterocyclic systems. Techniques such as palladium-catalyzed cross-coupling reactions and transition-metal-mediated transformations have been particularly useful in assembling the key functional groups present in 2-[2-(phenylamino)-1,3-thiazol-4-yl]-N-(3,4,5-trimethoxyphenyl)acetamide. These advances not only improve yield but also enhance scalability, which is crucial for moving from laboratory-scale synthesis to industrial production.
In terms of biological evaluation, initial assays have shown that 2-[2-(phenylamino)-1,3-thiazol-4-yl]-N-(3,4,5-trimethoxyphenyl)acetamide exhibits moderate activity against certain bacterial strains. This finding aligns with the known properties of thiazole derivatives and suggests potential applications in combating resistant infections. Furthermore, its interaction with cellular components has been explored using spectroscopic techniques such as NMR spectroscopy and mass spectrometry. These studies have provided valuable insights into the compound's mechanism of action and its potential as a scaffold for further derivatization.
The role of computational tools in understanding molecular interactions cannot be overstated. Molecular dynamics simulations have been employed to study the conformational dynamics of 2-[2-(phenylamino)-1,3-thiazol-4-yl]-N-(3,4,5-trimethoxyphenyl)acetamide in solution and its binding to target proteins. These simulations have helped elucidate how the compound's structure influences its biological activity and have guided efforts to optimize its properties. Additionally, machine learning algorithms have been used to predict new derivatives of this compound that may exhibit enhanced activity or improved pharmacokinetic profiles.
Future directions in research on 2-[2-(phenylamino)-1,3-thiazol-4-yl]-N-(3,4,5-trimethoxyphenyl)acetamide include exploring its potential as an intermediate in more complex synthetic schemes and investigating its interactions with additional biological targets. The integration of experimental data with computational predictions will be crucial in determining the full therapeutic potential of this molecule. As our understanding of biological pathways continues to expand, so too does the opportunity for developing innovative therapeutic strategies based on compounds like 2-[2-(phenylamino)-1,3-thiazol-4-yl]-N-(3,4,5-trimethoxyphenyl)acetamide.
The development of novel pharmaceutical agents remains one of the most pressing challenges in modern medicine。 Compounds such as 1040677-15-3 exemplify how intricate molecular structures can lead to significant breakthroughs。 By leveraging advances in synthetic chemistry、biological assays、and computational methods, researchers are paving the way for new treatments that address unmet medical needs。 The continued exploration of molecules like 2-[2-(phenylamino)-1,3-thiazol-4-yl]-N-(3,4,5-trimethoxyphenyl)acetamide holds promise not only for their immediate applications but also for their role as templates for future drug discovery efforts。
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